(6-Chloropyridazin-3-YL)(morpholino)methanone
Overview
Description
(6-Chloropyridazin-3-YL)(morpholino)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Its molecular formula is C9H10ClN3O2, and it has a molecular weight of 227.65 g/mol .
Mechanism of Action
Target of Action
It is known that nitrogen-containing heterocycles, such as this compound, are widespread and important building blocks of natural molecular structures and in synthetic chemistry . They often appear as a part of many products with a wide range of applications .
Mode of Action
It is known that the ability of a molecule to change its conformation under the influence of intermolecular interactions is a fundamental property of many biologically active, especially nitrogen-containing, compounds and is the basis of their functioning .
Biochemical Pathways
Nitrogen-containing heterocycles are known to be involved in a wide variety of pharmacological activities .
Result of Action
Nitrogen-containing heterocycles are known to have a wide range of applications, including antibacterial, antifungal, anticancer, antituberculosis, and antimalarial activities .
Action Environment
It is known that the ability of a molecule to change its conformation under the influence of intermolecular interactions is a fundamental property of many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridazin-3-YL)(morpholino)methanone typically involves the reaction of 6-chloropyridazine with morpholine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).
Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:
Automated synthesis: Utilizing automated reactors to control reaction parameters precisely.
Purification: Employing techniques like crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridazin-3-YL)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(6-Chloropyridazin-3-YL)(morpholino)methanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridazin-3-YL)(piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
(6-Chloropyridazin-3-YL)(pyrrolidino)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(6-Chloropyridazin-3-YL)(morpholino)methanone is unique due to its specific combination of a chloropyridazine moiety and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(6-chloropyridazin-3-yl)-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-2-1-7(11-12-8)9(14)13-3-5-15-6-4-13/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFWXEKUZPFUQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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